Reactive Ketone Handle vs. Inert Parent Hydrocarbon
13H-Indeno(1,2-b)anthracen-13-one (target) is structurally and functionally distinct from its closest analog, 13H-Indeno[1,2-b]anthracene (CAS: 248-93-1), due to the presence of a reactive carbonyl group (C=O) at the 13-position . This ketone allows for crucial downstream chemical transformations, such as conversion to dialkynyl-substituted indenoanthracenes via nucleophilic addition, which the parent hydrocarbon cannot undergo without prior functionalization [1]. For research requiring a specific building block for OLED emitters, the 13-one derivative is a mandatory precursor, whereas the parent hydrocarbon is not [2].
| Evidence Dimension | Functional Group and Synthetic Utility |
|---|---|
| Target Compound Data | Contains reactive ketone (C=O) at 13-position. |
| Comparator Or Baseline | 13H-Indeno[1,2-b]anthracene (CAS: 248-93-1): Lacks ketone group. |
| Quantified Difference | Presence vs. Absence of a carbonyl functional group. |
| Conditions | Structural analysis; comparison of molecular formulas and reactivity. |
Why This Matters
This functional difference dictates procurement; the 13-one derivative is the required precursor for specific synthetic pathways leading to advanced materials, while the parent hydrocarbon is inert for those same reactions.
- [1] Yucel, B., et al. (2014). Synthesis and characterization of solution processable 6,11-dialkynyl substituted indeno[1,2-b]anthracenes. Dyes and Pigments, 100(1), 104-117. View Source
- [2] Yucel, B., et al. (2018). Solution processable fluorene-extended Indeno[1,2-b]anthracenes: Synthesis, characterization and photophysical properties. Dyes and Pigments, 156, 82-90. DOI: 10.1016/j.dyepig.2018.03.076. View Source
